molecular formula C17H21ClF3N7O2 B3324271 Bimiralisib hydrochloride CAS No. 1820902-72-4

Bimiralisib hydrochloride

Cat. No.: B3324271
CAS No.: 1820902-72-4
M. Wt: 447.8 g/mol
InChI Key: VNBNQGZQKUMKAL-UHFFFAOYSA-N
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Description

Bimiralisib hydrochloride (PQR309) is a dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor. It targets key nodes in the PI3K/AKT/mTOR pathway, a critical signaling cascade implicated in cell growth, survival, and metabolism. Dysregulation of this pathway is common in cancers, making it a therapeutic target.

In a first-in-human, randomized controlled trial, topical 2% bimiralisib gel was tested in healthy volunteers and early-stage cutaneous T-cell lymphoma (CTCL) patients. Systemic exposure was higher in CTCL patients (mean plasma Cavg: 4.49 ng/mL) compared to healthy volunteers (0.96 ng/mL), suggesting altered pharmacokinetics in diseased skin .

Properties

IUPAC Name

5-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N7O2.ClH/c18-17(19,20)12-9-13(21)22-10-11(12)14-23-15(26-1-5-28-6-2-26)25-16(24-14)27-3-7-29-8-4-27;/h9-10H,1-8H2,(H2,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNBNQGZQKUMKAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)C3=CN=C(C=C3C(F)(F)F)N)N4CCOCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClF3N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820902-72-4
Record name Bimiralisib hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1820902724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BIMIRALISIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TX74TFO41
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bimiralisib hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce the necessary substituents. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

Chemical Reactions Analysis

Types of Reactions

Bimiralisib hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the triazine ring, resulting in the formation of partially reduced derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxide derivatives, partially reduced triazine derivatives, and various substituted analogs .

Mechanism of Action

Bimiralisib hydrochloride exerts its effects by inhibiting both PI3K and mTOR kinases. The inhibition of these kinases disrupts the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth, proliferation, and survival. By blocking this pathway, this compound induces cell cycle arrest and apoptosis in cancer cells. The compound targets multiple isoforms of PI3K and mTOR, making it effective against a broad range of cancers .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Class and Mechanism

Bimiralisib belongs to a class of dual PI3K/mTOR inhibitors. Below is a comparison with structurally and mechanistically related compounds:

Compound Target Administration Key Indications Clinical Efficacy
Bimiralisib PI3Kα/β/γ/δ, mTORC1/2 Topical/Oral CTCL (investigational) No clinical activity in CTCL despite skin PK
Idelalisib PI3Kδ Oral CLL, follicular lymphoma ORR: 57% in relapsed CLL; linked to immune toxicity
Copanlisib PI3Kα/δ Intravenous Follicular lymphoma ORR: 59% in relapsed FL; hyperglycemia common
Dactolisib (BEZ235) PI3K/mTOR Oral Solid tumors (investigational) Limited efficacy due to toxicity (e.g., diarrhea)
Everolimus mTORC1 Oral RCC, breast cancer PFS benefit in HR+ breast cancer; stomatitis common

Key Research Findings

  • Bimiralisib’s Lack of Efficacy : Despite achieving therapeutic skin concentrations, bimiralisib failed to reduce CTCL lesions. This contrasts with idelalisib’s success in B-cell malignancies, suggesting PI3Kδ may be more critical in lymphoid cancers than dual PI3K/mTOR inhibition .
  • Toxicity Trade-offs: Dual inhibitors like dactolisib and bimiralisib face challenges balancing target coverage and tolerability.

Data Tables

Table 1: Pharmacokinetic Comparison in Plasma

Compound Route Cavg (ng/mL) Skin Concentration Key Toxicity
Bimiralisib Topical 4.49 (CTCL) 5.3 µg/g Mild irritation
Idelalisib Oral 1,500 N/A Hepatotoxicity
Copanlisib IV 1,200 N/A Hyperglycemia

Table 2: Clinical Response Rates

Compound Disease ORR/Clinical Benefit Reference
Bimiralisib CTCL 0% (no improvement)
Idelalisib Relapsed CLL 57%
Copanlisib Relapsed follicular lymphoma 59%

Discussion

Bimiralisib’s lack of efficacy in CTCL contrasts with the success of other PI3K inhibitors in hematologic malignancies. This may reflect differences in disease biology (e.g., CTCL’s reliance on non-PI3K pathways) or insufficient target engagement despite adequate drug levels . Future studies could explore combination therapies or biomarkers to identify PI3K/mTOR-dependent subtypes.

Q & A

Q. What steps ensure reproducibility of this compound studies across laboratories?

  • Methodological Answer : Adhere to ARRIVE guidelines for in vivo work: detail animal strain, age, and housing conditions. Share raw data (e.g., spectra, dose-response curves) in supplementary files. Use standardized reagents (e.g., ATCC cell lines) and disclose instrument calibration protocols. Cross-validate key findings with independent labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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